molecular formula C12H15N3OS B10923816 4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B10923816
M. Wt: 249.33 g/mol
InChI Key: QPLCZBNYOFLOMW-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a thiophene ring substituted with a carboxamide group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through a series of substitution reactions. The pyrazole moiety is then attached via a nucleophilic substitution reaction, often using a pyrazole derivative as the nucleophile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

4,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-8-4-11(17-9(8)2)12(16)13-5-10-6-14-15(3)7-10/h4,6-7H,5H2,1-3H3,(H,13,16)

InChI Key

QPLCZBNYOFLOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCC2=CN(N=C2)C)C

Origin of Product

United States

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